What is the chemical structure of Hemiphroside B
What is the chemical structure of Hemiphroside B
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hemiphroside B is a phenylpropanoid glycoside that has been identified in plant species such as Lagotis integra and Hemiphragma heterophyllum. This document provides a detailed overview of its chemical structure, physicochemical properties, and biological activities. It is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Chemical Structure and Properties
Hemiphroside B is a complex phenylpropanoid glycoside. Its chemical identity is defined by the following parameters:
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Chemical Formula: C₃₁H₃₈O₁₇
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Molecular Weight: 682.62 g/mol
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CAS Number: 165338-28-3
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SMILES: O=C(/C=C/C(C=C1)=CC(O)=C1O)OC(C(O2)CO)C(C(C2OCCC(C=C3)=CC(O)=C3O)O)OC(C(C4O)O)OC(C4O)COC(C)=O
The structure of Hemiphroside B is characterized by a central glycosidic core substituted with two caffeoyl groups and an acetyl group. The precise stereochemistry and linkage of these moieties are crucial for its biological function.
Table 1: Physicochemical Properties of Hemiphroside B
| Property | Value | Source |
| Molecular Formula | C₃₁H₃₈O₁₇ | [1][2] |
| Molecular Weight | 682.62 g/mol | [3] |
| CAS Number | 165338-28-3 | [1] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of Hemiphroside B is expected to exhibit characteristic signals for:
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Aromatic protons of the two caffeoyl moieties.
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Vinylic protons of the acrylate systems.
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Sugar protons of the glycosidic core.
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Protons of the acetyl group.
The ¹³C NMR spectrum would correspondingly show signals for:
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Carbonyl carbons of the ester and acetyl groups.
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Aromatic and vinylic carbons of the caffeoyl groups.
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Carbons of the sugar units.
Definitive structural assignment and stereochemistry are typically determined using 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) experiments.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a common method for the analysis and purification of Hemiphroside B. A typical protocol would involve:
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Column: C18 stationary phase.
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Mobile Phase: A gradient of water (often with a small percentage of acid like formic or acetic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol.
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Detection: UV-Vis spectrophotometry, typically in the range of 280-330 nm to detect the phenylpropanoid chromophores.
Experimental Protocols
Isolation and Purification of Hemiphroside B
The following is a generalized protocol for the isolation of Hemiphroside B from plant material, based on common techniques for natural product extraction.
Diagram 1: General Workflow for Isolation of Hemiphroside B
Caption: A representative workflow for the isolation and purification of Hemiphroside B.
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Extraction: Dried and powdered plant material (e.g., aerial parts of Hemiphragma heterophyllum) is extracted with a polar solvent like methanol or ethanol at room temperature. This process is typically repeated multiple times to ensure complete extraction.
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Concentration: The combined extracts are filtered and concentrated under reduced pressure to yield a crude extract.
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Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. Phenylpropanoid glycosides like Hemiphroside B are typically enriched in the more polar fractions (e.g., ethyl acetate and aqueous fractions).
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Column Chromatography: The enriched fraction is subjected to column chromatography over silica gel or a size-exclusion resin (e.g., Sephadex LH-20). Elution is performed with a gradient of solvents to separate the components.
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Preparative HPLC: Fractions containing Hemiphroside B are further purified by preparative reverse-phase HPLC to yield the pure compound.
Biological Activity
Preliminary studies and the chemical nature of Hemiphroside B suggest potential antioxidant and anti-inflammatory properties, common for phenylpropanoid compounds.
Antioxidant Activity
The antioxidant potential of Hemiphroside B can be evaluated using various in vitro assays.
Table 2: Common In Vitro Antioxidant Assays
| Assay | Principle | Endpoint |
| DPPH Radical Scavenging | Measures the ability of the compound to donate a hydrogen atom or electron to the stable DPPH radical. | Decrease in absorbance at ~517 nm (IC₅₀ value). |
| ABTS Radical Scavenging | Measures the ability to scavenge the ABTS radical cation. | Decrease in absorbance at ~734 nm (IC₅₀ value). |
| Ferric Reducing Antioxidant Power (FRAP) | Measures the ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). | Formation of a colored ferrous-tripyridyltriazine complex, measured by absorbance. |
Anti-inflammatory Activity
The anti-inflammatory effects of Hemiphroside B can be investigated through its ability to modulate key inflammatory pathways.
Diagram 2: Potential Anti-inflammatory Signaling Pathways
Caption: Hypothesized anti-inflammatory mechanism of Hemiphroside B.
Phenylpropanoids are known to often exert anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways. These pathways are critical in the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and nitric oxide (NO). Future research should focus on quantifying the inhibitory effects of Hemiphroside B on these pathways, for instance, by measuring the phosphorylation of key signaling proteins (e.g., IκBα, p38, JNK, ERK) and the expression of downstream inflammatory genes in relevant cell models (e.g., lipopolysaccharide-stimulated macrophages).
Conclusion and Future Directions
Hemiphroside B represents an interesting natural product with potential for further investigation. Key areas for future research include:
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Complete NMR spectral assignment: A comprehensive analysis and publication of the ¹H and ¹³C NMR data are essential for the unambiguous confirmation of its structure and for its use as a reference standard.
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Quantitative biological evaluation: Systematic in vitro and in vivo studies are needed to determine the precise antioxidant and anti-inflammatory potency of Hemiphroside B, including the determination of IC₅₀ values and elucidation of its mechanism of action.
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Pharmacokinetic and toxicological studies: To assess its potential as a therapeutic agent, the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of Hemiphroside B needs to be established.
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Synthetic studies: The development of a synthetic route to Hemiphroside B would enable the production of larger quantities for extensive biological testing and the generation of analogs for structure-activity relationship (SAR) studies.
This technical guide provides a foundational understanding of Hemiphroside B based on currently available information. It is anticipated that further research will continue to unveil the full therapeutic potential of this natural compound.
